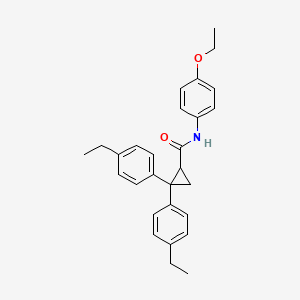![molecular formula C13H12F3NO5 B11525446 4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid](/img/structure/B11525446.png)
4-{[4-Oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID is a synthetic organic compound with the molecular formula C13H12F3NO5 It is characterized by the presence of a trifluoroethoxy group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoroethoxy Intermediate: The synthesis begins with the preparation of 4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-aminobenzoic acid to form the final product, 4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid: A precursor in the synthesis of the target compound.
2-oxo-4,4,4-trifluorobutyric acid sodium salt: Another compound with a trifluoroethoxy group, used in different applications.
Uniqueness
4-[4-OXO-4-(2,2,2-TRIFLUOROETHOXY)BUTANAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H12F3NO5 |
|---|---|
Molecular Weight |
319.23 g/mol |
IUPAC Name |
4-[[4-oxo-4-(2,2,2-trifluoroethoxy)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C13H12F3NO5/c14-13(15,16)7-22-11(19)6-5-10(18)17-9-3-1-8(2-4-9)12(20)21/h1-4H,5-7H2,(H,17,18)(H,20,21) |
InChI Key |
GOQLVSYMIFESQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)thiourea](/img/structure/B11525366.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide](/img/structure/B11525381.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11525382.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)

![(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11525398.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine](/img/structure/B11525399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![ethyl (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-2,5-dimethylpiperidine-1-carboxylate](/img/structure/B11525404.png)
![4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11525407.png)
![N-[2-(2-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11525408.png)
![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11525424.png)

